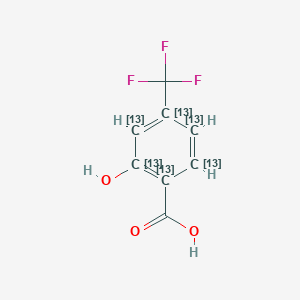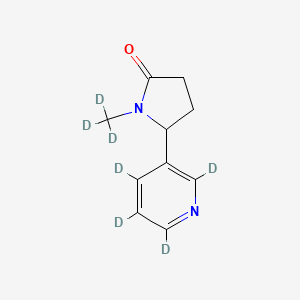
(Rac)-Cotinine-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-Cotinine-d7 is a deuterated form of cotinine, which is a major metabolite of nicotine. This compound is often used in scientific research as a biomarker for nicotine exposure. The “d7” in its name indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is useful in various analytical techniques, such as mass spectrometry, to distinguish it from non-labeled cotinine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Cotinine-d7 typically involves the deuteration of cotinine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is usually carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatographic techniques and mass spectrometry.
Analyse Chemischer Reaktionen
Types of Reactions
(Rac)-Cotinine-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cotinine-N-oxide.
Reduction: Reduction reactions can convert it back to nicotine.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Cotinine-N-oxide
Reduction: Nicotine
Substitution: Halogenated cotinine derivatives
Wissenschaftliche Forschungsanwendungen
(Rac)-Cotinine-d7 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of nicotine and its metabolites.
Biology: Helps in studying the metabolic pathways of nicotine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nicotine.
Industry: Employed in the development of smoking cessation products and in the quality control of nicotine-containing products.
Wirkmechanismus
(Rac)-Cotinine-d7 exerts its effects primarily through its role as a biomarker for nicotine exposure. It is metabolized in the liver by the enzyme cytochrome P450 2A6 (CYP2A6) to form cotinine. The deuterium labeling does not significantly alter its metabolic pathway but allows for precise tracking and quantification in various studies. The molecular targets and pathways involved include the nicotinic acetylcholine receptors (nAChRs) and the central nervous system, where nicotine exerts its psychoactive effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cotinine: The non-deuterated form of (Rac)-Cotinine-d7.
Nicotine: The parent compound from which cotinine is derived.
Cotinine-N-oxide: An oxidized metabolite of cotinine.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques. This isotopic labeling allows for more accurate and sensitive detection in mass spectrometry, making it a valuable tool in research settings. Compared to its non-labeled counterparts, this compound offers enhanced stability and precision in quantitative analyses.
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
183.26 g/mol |
IUPAC-Name |
5-(2,4,5,6-tetradeuteriopyridin-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3,2D,3D,6D,7D |
InChI-Schlüssel |
UIKROCXWUNQSPJ-QLEDRMQUSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2C([2H])([2H])[2H])[2H] |
Kanonische SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




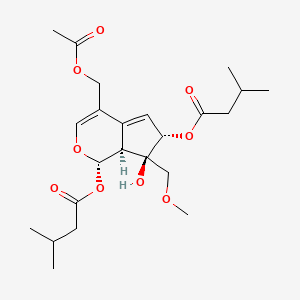
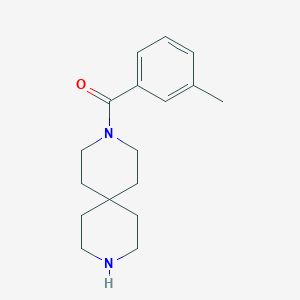

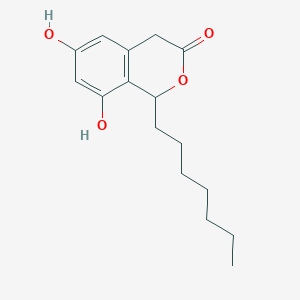
![sodium;[(3R,5R,7R,10S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12412716.png)
![methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate](/img/structure/B12412718.png)
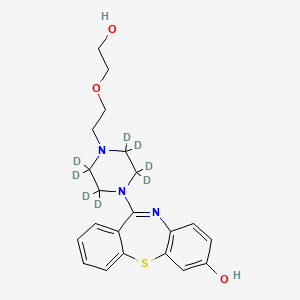

![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)

![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)
